Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate
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Overview
Description
Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This compound is of significant interest due to its potential biological and pharmacological activities. The fusion of thiazole and pyridine rings in its structure provides unique chemical properties that make it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of thiosemicarbazide with ethyl acetoacetate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce the alcohol derivative .
Scientific Research Applications
Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal activities.
Medicine: Research has shown that derivatives of this compound exhibit anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the desired biological effect. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the thiazole ring fusion.
Pyrano[2,3-d]thiazoles: These compounds have a pyran ring fused to the thiazole ring, offering different chemical properties.
Thiazolo[3,2-b][1,2,4]triazoles: These compounds include an additional triazole ring, providing unique reactivity and biological activity
Uniqueness
Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate is unique due to its specific fusion of thiazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials .
Properties
CAS No. |
90180-84-0 |
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Molecular Formula |
C9H8N2O3S |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
ethyl 2-oxo-[1,3]thiazolo[5,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C9H8N2O3S/c1-2-14-8(12)11-6-4-3-5-10-7(6)15-9(11)13/h3-5H,2H2,1H3 |
InChI Key |
PKPWEYIDZLNHPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2=C(N=CC=C2)SC1=O |
Origin of Product |
United States |
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